molecular formula C25H29N5O5S2 B12147009 ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12147009
M. Wt: 543.7 g/mol
InChI Key: HWDANXIOZZJUIY-RGEXLXHISA-N
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Description

Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety via a Z-configured methylene bridge. The thiazolidinone ring is substituted with a tetrahydrofuran-2-ylmethyl group, while the piperazine ring at position 2 of the pyrido-pyrimidinone is functionalized with an ethyl carboxylate group. This structural complexity confers unique electronic and steric properties, making it a candidate for bioactivity studies, particularly in antimicrobial or anticancer research, given the known pharmacological relevance of thiazolidinones and pyrimidine derivatives .

Properties

Molecular Formula

C25H29N5O5S2

Molecular Weight

543.7 g/mol

IUPAC Name

ethyl 4-[9-methyl-4-oxo-3-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C25H29N5O5S2/c1-3-34-24(33)28-11-9-27(10-12-28)21-18(22(31)29-8-4-6-16(2)20(29)26-21)14-19-23(32)30(25(36)37-19)15-17-7-5-13-35-17/h4,6,8,14,17H,3,5,7,9-13,15H2,1-2H3/b19-14-

InChI Key

HWDANXIOZZJUIY-RGEXLXHISA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5CCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperazine ring and the thiazolidine moiety. The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as ketones or aldehydes.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in the treatment of diseases that involve specific molecular targets.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Thiazolidinone Substituent Piperazine Substituent Key Structural Differences
Target Compound Pyrido[1,2-a]pyrimidin-4-one Tetrahydrofuran-2-ylmethyl Ethyl carboxylate Reference compound
Compound in Pyrido[1,2-a]pyrimidin-4-one 1-Phenylethyl Ethylpiperazinyl Phenylethyl increases lipophilicity vs. tetrahydrofuran
Compound in Pyrido[1,2-a]pyrimidin-4-one Formyl group (no thiazolidinone) Ethyl carboxylate Replacement of thiazolidinone with formyl alters reactivity
Compound in Pyrimido[4,5-d]pyrimidin-4(1H)-one N/A Methoxyphenyl-piperazine Different core structure impacts binding affinity

Key Observations:

Lipophilicity and Solubility : The tetrahydrofuran-2-ylmethyl group in the target compound likely enhances solubility compared to the phenylethyl substituent in ’s analogue, which may favor passive diffusion across membranes but reduce aqueous solubility .

Geometric Isomerism : The Z-configuration of the methylene bridge in the target compound could enforce a specific spatial orientation, optimizing interactions with target enzymes, as opposed to unconstrained or E-configured analogues .

Computational Similarity and Pharmacokinetics

  • Tanimoto Coefficients : The target compound shares ~60–70% similarity with ’s analogue (based on Morgan fingerprints), suggesting overlapping bioactivity but distinct ADME profiles due to substituent differences .
  • Pharmacokinetic Properties : The tetrahydrofuran group may improve metabolic stability compared to phenyl substituents, which are prone to cytochrome P450-mediated oxidation .

Biological Activity

Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. The following sections detail its synthesis, biological effects, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving various chemical reactions. The key steps typically include:

  • Formation of the Thiazolidine Derivative : The synthesis begins with the preparation of a thiazolidine derivative, which acts as a critical intermediate.
  • Pyrimidine Ring Construction : Subsequent reactions lead to the formation of the pyrimidine ring, incorporating various substituents that enhance biological activity.
  • Carboxylate Formation : Finally, the piperazine moiety is introduced to yield the target compound.

Antitumor Activity

Recent studies have shown that derivatives similar to ethyl 4-(9-methyl...) exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been tested against various human tumor cell lines, demonstrating notable cytotoxic effects.

CompoundCell Line TestedIC50 (µM)Reference
IVaHL-60<10
IVbMDA-MB-23115
IVcPC-320

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Tumor Growth : The compound may interfere with cellular pathways essential for tumor growth and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells, leading to reduced viability.

Case Studies

Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxicity of ethyl 4-(9-methyl...) against multiple cancer cell lines. The results indicated that at concentrations above 40 µg/mL, cell viability dropped below 10% across all tested lines, highlighting its potency as an antitumor agent .

Case Study 2: Structural Variations
Research into structurally similar compounds revealed that modifications in substituents significantly impacted biological activity. For example, altering the methyl group position on the pyrimidine ring enhanced solubility and bioavailability without compromising efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of ethyl 4-(9-methyl...) is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Absorption : Rapid absorption in vivo.
  • Metabolism : Hydrolysis to active metabolites which contribute to its biological effects.

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